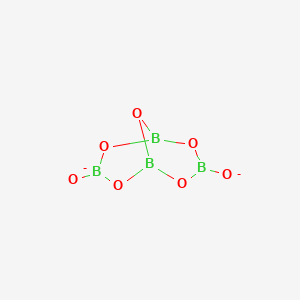
Borate ion
Descripción general
Descripción
The borate ion is a boron oxyanion, which includes a variety of structures such as orthoborate, metaborate, and tetraborate. These ions are composed of boron and oxygen atoms and can form salts with various cations like sodium, potassium, and calcium. Borate ions are found naturally in minerals such as borax, colemanite, and ulexite, and they also occur in seawater and plants .
Métodos De Preparación
Borate ions can be synthesized through several methods. One common laboratory preparation involves the reaction of boric acid with a base such as sodium hydroxide: [ \text{H}_3\text{BO}_3 + \text{NaOH} \rightarrow \text{NaBO}_2 + 2\text{H}_2\text{O} ]
In industrial settings, borate ions are often produced from borate minerals like colemanite. The mineral is reacted with sodium carbonate at high temperatures to yield sodium borate: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ]
Análisis De Reacciones Químicas
Borate ions participate in various chemical reactions, including:
Oxidation and Reduction: Borate ions can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: They can react with alcohols to form borate esters, driven by dehydrating agents like concentrated sulfuric acid[ \text{B(OH)}_3 + 3\text{ROH} \rightarrow \text{B(OR)}_3 + 3\text{H}_2\text{O} ]
Complex Formation: Borate ions can form complexes with various metal ions, which are useful in different industrial applications.
Aplicaciones Científicas De Investigación
Borate ions have a wide range of applications in scientific research and industry:
Chemistry: Used as buffering agents in chemical laboratories and as reagents in various synthesis processes.
Biology and Medicine: Borate ions exhibit antibacterial and antifungal properties, making them useful in medical applications such as antiseptics and preservatives.
Mecanismo De Acción
The mechanism of action of borate ions varies depending on their application. In biological systems, borate ions can inhibit biofilm formation and hyphal transformation in fungi like Candida albicans, which are critical virulence factors . They also interact with cell membranes and proteins, disrupting cellular processes and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Borate ions can be compared with other boron-containing compounds such as boric acid, boron trioxide, and boron nitride:
Boron Trioxide: Used primarily in the production of borosilicate glass and as a flux in metallurgy.
Boron Nitride: Known for its lubricating properties and high thermal conductivity, used in electronics and as a lubricant.
Each of these compounds has unique properties and applications, making borate ions distinct in their versatility and range of uses.
Propiedades
IUPAC Name |
3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4O7-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |
| Record name | Tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014357 | |
| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12258-53-6, 1313801-98-7 | |
| Record name | Tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

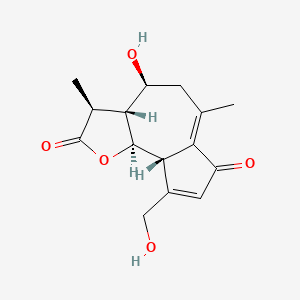



![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)
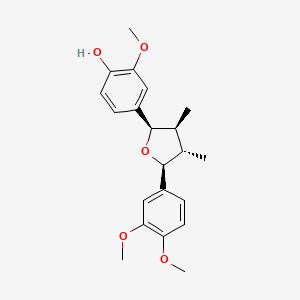
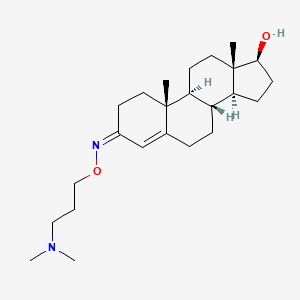
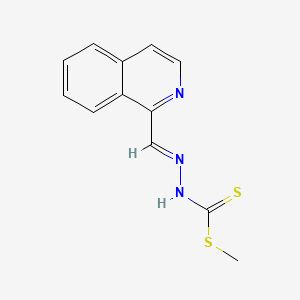

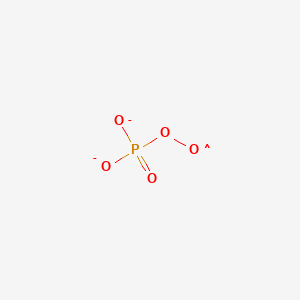
![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)